2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated ketones or α-ketoacids under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Major Products
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar core structure but differ in the position of the thiazole and pyridine rings.
Thiazolo[4,5-b]pyridines: Another class of compounds with a similar fused ring system but different substitution patterns.
Uniqueness
2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
Molecular Formula |
C7H8N2O2S |
---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c10-3-5-9-4-1-2-8-7(11)6(4)12-5/h10H,1-3H2,(H,8,11) |
InChI Key |
RVWIIYNIPYOWQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N=C(S2)CO |
Origin of Product |
United States |
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